molecular formula C13H11Cl2N5 B12375072 5-chloranyl-3-[(3-chlorophenyl)methyl]-~{N}-methyl-2~{H}-pyrazolo[4,3-d]pyrimidin-7-amine

5-chloranyl-3-[(3-chlorophenyl)methyl]-~{N}-methyl-2~{H}-pyrazolo[4,3-d]pyrimidin-7-amine

Cat. No.: B12375072
M. Wt: 308.16 g/mol
InChI Key: ULSNLRVQBCXMSH-UHFFFAOYSA-N
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Description

YTHDC1-IN-1 is a potent and selective inhibitor of the YTH domain-containing protein 1 (YTHDC1). YTHDC1 is a nuclear reader protein that recognizes N6-methyladenosine (m6A) modifications on RNA, playing a crucial role in RNA metabolism, including splicing, export, and decay.

Preparation Methods

The synthesis of YTHDC1-IN-1 involves a structure-based medicinal chemistry approach The process begins with the identification of a lead compound through high-throughput screeningThe final compound, YTHDC1-IN-1, is obtained through a series of reactions, including amide bond formation, cyclization, and purification .

Chemical Reactions Analysis

YTHDC1-IN-1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify certain functional groups within the compound.

    Substitution: Substitution reactions are used to introduce different substituents, enhancing the compound’s properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

YTHDC1-IN-1 has a wide range of scientific research applications:

Mechanism of Action

YTHDC1-IN-1 exerts its effects by binding to the YTH domain of YTHDC1, thereby inhibiting its interaction with m6A-modified RNA. This inhibition disrupts the normal functions of YTHDC1, including RNA splicing, export, and decay. The compound’s mechanism of action involves the modulation of RNA stability and processing, ultimately affecting gene expression and cellular functions. The molecular targets and pathways involved include the m6A methyltransferase complex and various RNA-binding proteins .

Comparison with Similar Compounds

YTHDC1-IN-1 is unique due to its high selectivity and potency against YTHDC1. Similar compounds include:

Properties

Molecular Formula

C13H11Cl2N5

Molecular Weight

308.16 g/mol

IUPAC Name

5-chloro-3-[(3-chlorophenyl)methyl]-N-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine

InChI

InChI=1S/C13H11Cl2N5/c1-16-12-11-10(17-13(15)18-12)9(19-20-11)6-7-3-2-4-8(14)5-7/h2-5H,6H2,1H3,(H,19,20)(H,16,17,18)

InChI Key

ULSNLRVQBCXMSH-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC2=C(NN=C21)CC3=CC(=CC=C3)Cl)Cl

Origin of Product

United States

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